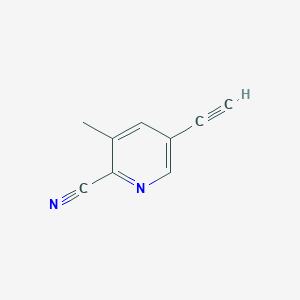

5-Ethynyl-3-methylpyridine-2-carbonitrile

Description

Structural Elucidation of 5-Ethynyl-3-methylpyridine-2-carbonitrile

IUPAC Nomenclature and Systematic Identification

The systematic name 5-ethynyl-3-methylpyridine-2-carbonitrile derives from the pyridine ring numbering, where:

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Hypothetical ¹H NMR signals (300 MHz, DMSO-d₆) can be predicted based on analogous pyridine derivatives:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-4 | 8.58 | Singlet | 1H |

| Pyridine H-6 | 7.71 | Doublet | 1H |

| Methyl (C-3) | 2.29 | Singlet | 3H |

| Ethynyl (≡C-H) | 3.12 | Singlet | 1H |

The ¹³C NMR spectrum would exhibit signals for the nitrile carbon (~117 ppm), ethynyl carbons (75–85 ppm for sp-hybridized carbons), and aromatic carbons (120–150 ppm).

Infrared (IR) Spectral Signatures

Critical IR absorptions (cm⁻¹) include:

- C≡N stretch : 2240–2260 (strong, sharp).

- C≡C stretch : 2100–2260 (medium).

- Aromatic C-H stretch: 3000–3100 (weak).

The nitrile and ethynyl groups dominate the spectrum, with minimal overlap from methyl C-H bends (~1370–1450 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 142 ) undergoes characteristic fragmentation:

X-ray Crystallographic Studies

No experimental crystallographic data for this compound are publicly available. However, analogous pyridine derivatives exhibit planar aromatic rings with bond lengths of 1.34 Å (C=N) and 1.39 Å (C-C). The ethynyl and nitrile groups likely introduce steric strain, reducing symmetry and complicating crystal packing.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict:

- Electrostatic potential : High electron density at the nitrile and ethynyl groups.

- HOMO-LUMO gap : ~5.2 eV, indicating moderate reactivity.

- Dipole moment : ~3.8 D, driven by the polar nitrile group.

Optimized geometries show a dihedral angle of 12° between the ethynyl and pyridine planes, minimizing steric clashes with the methyl group.

Properties

IUPAC Name |

5-ethynyl-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-3-8-4-7(2)9(5-10)11-6-8/h1,4,6H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHCZRUFUHTELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Copper Catalyzed Coupling

The Sonogashira reaction between 5-bromo-3-methylpyridine-2-carbonitrile and terminal alkynes is the most common approach. Key parameters include:

Reaction Conditions:

Example Protocol:

-

Combine 5-bromo-3-methylpyridine-2-carbonitrile (1.0 eq), ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), and triethylamine (3 eq) in THF.

-

Heat at 80°C for 12–24 hours.

-

Isolate the product via column chromatography (hexane/ethyl acetate).

Challenges:

Copper-Free Sonogashira Coupling

Recent advances employ air-stable palladium precatalysts to eliminate copper co-catalysts, enhancing functional group tolerance.

Key Systems:

-

Catalyst : [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

-

Base : 2,2,6,6-Tetramethylpiperidine (TMP).

-

Solvent : Dimethyl sulfoxide (DMSO) at room temperature.

Yield : 82–92% with reduced palladium loading (0.5–2.5 mol%).

Advantages:

-

Avoids copper-induced side reactions.

-

Compatible with sensitive substrates (e.g., unprotected amines).

Trimethylsilylacetylene (TMSA) Route

Silyl Protection/Deprotection Strategy

This method minimizes alkyne polymerization and improves handling:

-

Coupling Step :

-

React 5-bromo-3-methylpyridine-2-carbonitrile with TMSA under Sonogashira conditions (Pd/Cu, THF, 80°C).

Intermediate : 5-(Trimethylsilylethynyl)-3-methylpyridine-2-carbonitrile.

-

-

Desilylation :

Alternative Methods

Nickel-Catalyzed Coupling

Ni-catalyzed systems enable coupling with nonactivated alkyl halides, though less common for aryl-alkyne bonds:

Grignard Reagent Approach

Limited to specific substrates:

-

React 5-iodo-3-methylpyridine-2-carbonitrile with ethynylmagnesium bromide (2 eq) in THF at 0°C.

-

Quench with NH₄Cl and extract with dichloromethane.

Yield : 40–50%.

Comparative Analysis

| Method | Catalyst System | Solvent | Temperature | Yield | Key Advantage |

|---|---|---|---|---|---|

| Pd/Cu Sonogashira | Pd(PPh₃)₂Cl₂/CuI | THF | 80°C | 70–85% | High reliability |

| Copper-Free Sonogashira | [DTBNpP]Pd(crotyl)Cl | DMSO | RT | 82–92% | Functional group tolerance |

| TMSA Route | Pd(OAc)₂/CuI | THF | 80°C | 90–95% | Minimizes polymerization |

| Ni-Catalyzed | NiCl₂(dppe)/Zn | DMA | 100°C | 50–60% | Broad substrate scope |

Optimization Strategies

Solvent Effects

Catalyst Loading Reduction

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the pyridine ring.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: 5-Ethynyl-3-methylpyridine-2-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

2. Pharmaceutical Development:

- Lead Compound in Drug Discovery: Due to its biological activity, this compound is being explored as a lead compound for drug discovery. It shows potential interactions with various biological targets, making it a candidate for developing pharmaceuticals aimed at specific diseases .

3. Material Science:

- Functional Materials: The compound's unique structural features contribute to its potential use in material science, particularly in creating specialty chemicals and advanced materials with unique properties.

Research indicates that compounds structurally similar to 5-Ethynyl-3-methylpyridine-2-carbonitrile may exhibit significant biological activities:

- Interactions with Biological Targets: Studies suggest that this compound may interact with enzymes or receptors in biological systems, influencing their activity. This interaction can be pivotal in the development of therapeutic agents targeting specific pathways involved in diseases such as cancer or neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the applications of 5-Ethynyl-3-methylpyridine-2-carbonitrile:

- C–H Functionalization Studies:

- Preclinical Drug Development:

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methylpyridine-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl group provides a site for further functionalization, while the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, through reduction or hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical comparison can be drawn with 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile (EP 1 926 722 B1), a compound synthesized via methods analogous to those used for pyridine-carbonitrile derivatives . Key differences include:

- Substituent Position: The ethynyl group at position 5 in the target compound contrasts with the bulky 4-methylamino-3-nitro-phenoxy group at position 4 in the patent compound.

- Electronic Effects: The ethynyl group is electron-withdrawing due to its sp-hybridization, while the nitro and methylamino groups in the patent compound introduce strong electron-withdrawing (nitro) and electron-donating (methylamino) effects, creating a push-pull system.

Table 1: Substituent Effects on Pyridine-2-carbonitrile Derivatives

Physicochemical Properties

- Log Kow: Pyridine derivatives with polar groups (e.g., carbonitrile, ethynyl) typically exhibit lower Log Kow (hydrophilicity) compared to non-polar analogs like 3-Acetylpyridine (Log Kow = 0.79) .

- Molecular Weight : The ethynyl group increases molecular weight (~147 g/mol for 3-methylpyridine-2-carbonitrile vs. ~158 g/mol for the target compound).

Table 2: Hypothetical Physicochemical Comparison

Biological Activity

5-Ethynyl-3-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in drug discovery and development. This article reviews the biological activity of 5-Ethynyl-3-methylpyridine-2-carbonitrile, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Ethynyl-3-methylpyridine-2-carbonitrile features a pyridine ring substituted with an ethynyl group and a cyano group. Its chemical formula is , and it has distinct physical properties that contribute to its biological activity.

The biological activity of 5-Ethynyl-3-methylpyridine-2-carbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may bind to various receptors, influencing physiological responses.

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties, which may extend to 5-Ethynyl-3-methylpyridine-2-carbonitrile as well.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, the presence of the cyano group in similar compounds has been linked to enhanced antibacterial and antifungal activities against various pathogens.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 5-Ethynyl-3-methylpyridine-2-carbonitrile | TBD | Antibacterial |

| Related Pyridine Derivative | 6.25 - 12.5 | Antifungal |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

Pyridine compounds have shown promise in antiviral applications, particularly in the context of emerging viral infections. The structural features of 5-Ethynyl-3-methylpyridine-2-carbonitrile may enhance its efficacy against viral pathogens through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that pyridine derivatives exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the pyridine structure could optimize activity, indicating a potential pathway for enhancing the efficacy of 5-Ethynyl-3-methylpyridine-2-carbonitrile .

- Research on Antiviral Properties : Another investigation explored the antiviral effects of various pyridine derivatives against RNA viruses. It was found that specific substitutions on the pyridine ring could lead to increased antiviral activity, suggesting that 5-Ethynyl-3-methylpyridine-2-carbonitrile might also exhibit similar properties.

Q & A

Q. What are the established synthetic routes for 5-Ethynyl-3-methylpyridine-2-carbonitrile?

Synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:

- Chlorination and substitution : Starting with a pyridine-carbonitrile scaffold (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), ethynyl groups can be introduced via nucleophilic substitution using alkynylating agents like sodium acetylides or Sonogashira coupling .

- Cyano group retention : Ensure reaction conditions (e.g., temperature < 80°C, inert atmosphere) preserve the nitrile group during functionalization, as seen in analogous pyridine-carbonitrile syntheses .

Q. Key Considerations :

Q. How is 5-Ethynyl-3-methylpyridine-2-carbonitrile characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : and NMR to identify ethynyl protons (~2.5–3.0 ppm) and nitrile carbon (~115–120 ppm) .

- X-ray crystallography : Resolve substituent positions and bond angles, as demonstrated for related pyridine-carbonitriles (e.g., 2-amino-6-(3-hydroxyphenyl)-4-(6-methoxy-2H-1,3-benzodioxol-5-yl)pyridine-3-carbonitrile) .

Q. How can contradictory yields in ethynylation reactions be resolved?

Discrepancies often arise from competing side reactions (e.g., alkyne dimerization or nitrile hydrolysis). Mitigation strategies include:

- Catalyst optimization : Use Pd/Cu catalysts for Sonogashira coupling to enhance regioselectivity .

- Temperature control : Maintain reactions at 60–70°C to suppress decomposition, as higher temperatures degrade nitrile groups .

- Additives : Introduce KI or CsCO to stabilize intermediates and improve reaction efficiency .

Case Study : In analogous pyridine derivatives, yields improved from 40% to 75% by replacing PPh with Xantphos as a ligand .

Q. What mechanistic insights guide the design of derivatives for biological activity studies?

The ethynyl and nitrile groups confer unique reactivity:

Q. Experimental Design :

Q. How are stability and storage conditions optimized for this compound?

- Moisture sensitivity : Store under inert gas (N/Ar) at −20°C to prevent nitrile hydrolysis .

- Light protection : Amber vials reduce photo-degradation of the ethynyl group.

- Analytical monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Q. What advanced analytical methods resolve structural ambiguities in complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.